5-Bromo-2-methoxy-4-(methoxymethyl)pyridine
Description
5-Bromo-2-methoxy-4-(methoxymethyl)pyridine is a chemical compound with the molecular formula C8H10BrNO2 and a molecular weight of 232.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5-position, a methoxy group at the 2-position, and a methoxymethyl group at the 4-position of the pyridine ring .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-(methoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-3-8(12-2)10-4-7(6)9/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDVMCDAJVQHOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC=C1Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-4-(methoxymethyl)pyridine typically involves the bromination of 2-methoxy-4-(methoxymethyl)pyridine. One common method includes the use of bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
5-Bromo-2-methoxy-4-(methoxymethyl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-(methoxymethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methoxypyridine: Lacks the methoxymethyl group at the 4-position.
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Contains a hydroxy group instead of a methoxymethyl group.
Methyl 5-bromo-2-methoxynicotinate: Contains a carboxylate ester group instead of a methoxymethyl group.
Uniqueness
5-Bromo-2-methoxy-4-(methoxymethyl)pyridine is unique due to the presence of both methoxy and methoxymethyl groups, which can influence its reactivity and binding properties. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry .
Biological Activity
5-Bromo-2-methoxy-4-(methoxymethyl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C8H10BrN1O3
- CAS Number : 2404733-90-8
The compound features a bromine atom, methoxy groups, and a pyridine ring, which contribute to its chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activities. For instance, derivatives of pyridine have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties. A study on related bromophenols demonstrated significant antimicrobial effects against fungi and bacteria, indicating a potential for similar activity in this compound .
The biological activity of this compound may be attributed to its interaction with molecular targets such as enzymes or receptors. The presence of bromine can enhance binding affinity through halogen bonding interactions, which may increase the compound's specificity towards target proteins.
Case Studies
- Antiviral Activity : In a study focusing on pyrimidine-based drugs, compounds with structural similarities exhibited antiviral activities against influenza viruses. Although direct studies on this compound are lacking, the findings suggest that it could be explored for antiviral applications .
- In Vivo Studies : A study assessing the pharmacokinetics of related pyridine derivatives showed favorable oral bioavailability and low toxicity in animal models. These parameters are crucial for evaluating the therapeutic potential of any new drug candidate .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
